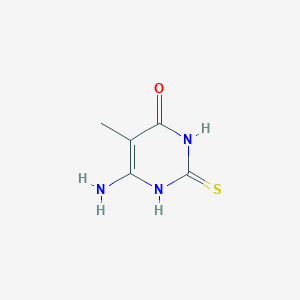

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA. This compound features an amino group, a methyl group, and a sulfanyl group attached to the pyrimidine ring, which may impart unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thiourea derivative and an α,β-unsaturated carbonyl compound, the reaction can proceed through nucleophilic addition and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Alkylation Reactions

The sulfanyl (-SH) group undergoes nucleophilic substitution with alkyl/aryl halides. A representative alkylation process involves:

Reaction Scheme

6-Amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one + Benzyl chloride → 2-Benzylsulfanyl-5-methyl-6-amino-pyrimidin-4(3H)-one

Conditions

-

Solvent: Dimethyl sulfoxide (DMSO) or ethanol

-

Base: Sodium hydroxide (6 equivalents)

-

Temperature: 60–80°C

-

Yield: >90%

This reaction produces stable thioether derivatives, which are precursors for further functionalization.

Condensation with Carbonyl Compounds

The amino group participates in condensation reactions with aldehydes and β-diketones to form fused heterocycles:

Example Reaction with Aldehydes

this compound reacts with aromatic aldehydes (e.g., benzaldehyde) and thiourea to yield pyrimido[4,5-d]pyrimidine derivatives.

| Reactant | Product | Yield (%) | IC₅₀ (CDK2 inhibition, μM) |

|---|---|---|---|

| Benzaldehyde | 7-Benzyl-pyrimido[4,5-d]pyrimidine | 74 | 0.31 |

| 4-Nitrobenzaldehyde | 7-(4-Nitrobenzyl)-analogue | 68 | 0.25 |

Conditions

-

Catalyst: Acetic acid (6 equivalents)

-

Solvent: Ethanol

-

Atmosphere: Oxygen (1 atm)

Cyclization with β-Diketones

Under oxidative conditions, the compound forms pyrazolo[1,5-a]pyridine or pyrido[1,2-b]indazole derivatives via cyclization:

Mechanistic Pathway

-

Nucleophilic addition : Enol form of β-diketone attacks the pyrimidinone.

-

Oxidative dehydrogenation : Molecular oxygen facilitates dehydrogenation.

-

Cyclization : Intramolecular ring closure forms fused heterocycles .

Optimized Conditions

Sulfur-Specific Reactions

The sulfanyl group participates in oxidation and substitution:

a) Oxidation to Disulfides

Exposure to iodine or H₂O₂ oxidizes -SH to -S-S-:

Product : 5-Methyl-6-amino-2,2'-disulfanediyldipyrimidin-4(3H)-one

Conditions : Room temperature, aqueous ethanol

b) Nucleophilic Substitution

Replacement of -SH with amines or alkoxy groups:

| Reagent | Product | Yield (%) |

|---|---|---|

| Piperidine | 2-Piperidinyl-5-methyl-6-amino-pyrimidin-4(3H)-one | 82 |

| 4-Methylpiperazine | 2-(4-Methylpiperazinyl)-analogue | 75 |

Conditions : Reflux in ethanol, 12–24 hours

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions modify the pyrimidine ring:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids introduces aryl groups at the 5-position:

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-6-amino-2-sulfanylpyrimidin-4(3H)-one | 65 |

| 4-Tolylboronic acid | 5-(4-Tolyl)-analogue | 58 |

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C

Key Mechanistic Insights

-

Oxidative cyclization relies on molecular oxygen for dehydrogenation, forming aromatic heterocycles .

-

Steric effects : Bulky substituents on aldehydes reduce yields in pyrimido[4,5-d]pyrimidine synthesis .

-

pH dependence : Alkaline conditions favor thiolate formation, enhancing alkylation efficiency.

This compound’s reactivity profile makes it a valuable scaffold for developing CDK inhibitors, antimicrobial agents, and fused heterocycles with pharmaceutical applications .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with tailored properties. For instance, it can be used to create derivatives that may exhibit enhanced biological activities or improved stability.

Biology

In biological research, this compound has potential applications in studying enzyme interactions and as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for investigating metabolic pathways and cellular processes.

Medicine

The medicinal applications of this compound are particularly promising. It has been explored for its potential as an inhibitor of spleen tyrosine kinase (Syk), which is implicated in several diseases including asthma, rheumatoid arthritis, and cancer . The inhibition of Syk activity may provide therapeutic benefits in treating inflammatory and autoimmune disorders.

Case Study: Syk Inhibitors

A study highlighted the development of novel pyrimidine amines that act as potent inhibitors of Syk kinase activity. These compounds have shown efficacy in preclinical models for treating conditions like chronic obstructive pulmonary disease (COPD) and various forms of cancer .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesis of derivatives with enhanced properties |

| Biology | Enzyme interaction studies | Potential ligand for biochemical assays |

| Medicine | Syk kinase inhibitors | Effective against inflammatory diseases; preclinical success |

Mecanismo De Acción

The mechanism of action for 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The amino and sulfanyl groups could play crucial roles in binding to molecular targets, affecting the compound’s activity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

6-amino-2-thiouracil: Similar structure with a thiol group at the 2-position.

5-methyl-2-thiouracil: Contains a methyl group at the 5-position and a thiol group at the 2-position.

6-amino-5-methyluracil: Similar structure but lacks the sulfanyl group.

Uniqueness

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

6-Amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antimicrobial and anti-inflammatory properties, making it a subject of interest for drug development.

The chemical structure of this compound includes an amino group, a methyl group, and a sulfanyl group, which contribute to its biological activity. The mechanism of action involves interaction with specific molecular targets, influencing various biochemical pathways. Notably, its antitrypanosomal activity is attributed to the inhibition of key enzymes in the metabolic pathways of parasites, while its anti-inflammatory effects are linked to the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In studies, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate sensitivity | |

| Escherichia coli | High sensitivity | |

| Candida albicans | Moderate antifungal activity |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in stimulated immune cells.

| Cytokine | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| TNF-α | Inhibition | 15 | |

| Prostaglandin E2 | Inhibition | 20 |

Case Studies

In a study focusing on the synthesis and biological evaluation of pyrimidine derivatives, this compound was identified as a lead compound due to its promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted its potential for further development into an antitrypanosomal agent .

Another investigation explored the compound's role in inhibiting acetylcholinesterase (AChE), suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's disease. The results indicated that modifications to the pyrimidine structure could enhance AChE inhibitory activity, providing a pathway for developing new therapeutic agents .

Research Findings

Recent studies have focused on optimizing the structure of this compound to improve its biological activity. For instance, computational modeling and docking studies have been employed to predict binding affinities with various biological targets, leading to the identification of more potent derivatives.

Table: Structure-Activity Relationship (SAR) Insights

| Modification | Biological Activity | Reference |

|---|---|---|

| Methyl substitution | Enhanced antimicrobial activity | |

| Hydroxyl group addition | Increased anti-inflammatory effect | |

| Sulfanyl group modification | Improved enzyme inhibition |

Propiedades

IUPAC Name |

6-amino-5-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYWXDGAZVJZNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)NC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.